molecular formula C11H13N5O2 B587946 Carbovir-13C,d2 CAS No. 1246816-59-0

Carbovir-13C,d2

Cat. No. B587946
CAS RN: 1246816-59-0
M. Wt: 250.263
InChI Key: XSSYCIGJYCVRRK-TTYOAZMQSA-N
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Description

Carbovir-13C,d2 is a biochemical used for proteomics research . It is a stable isotope-labelled compound . It is intended for use as an internal standard for the quantification of Carbovir Monophosphate . Carbovir is a nucleoside reverse transcriptase inhibitor analog of guanosine . It decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS .


Molecular Structure Analysis

The molecular formula of Carbovir-13C,d2 is C10[13C]H12D2N5O5P . The molecular weight is 250.26 g/mol .

Scientific Research Applications

Virology

Carbovir-13C,d2: is utilized in virology to study the metabolic pathways and replication mechanisms of viruses. It serves as a stable isotope-labeled compound that can be traced in antiviral research, particularly in the synthesis of novel antiviral agents . Its application in virology extends to the development of treatments for diseases like HIV, where it can help in understanding the drug resistance and efficacy of antiretroviral therapies.

Oncology

In oncology, Carbovir-13C,d2 is used in conjunction with hyperpolarized carbon 13 MRI techniques to assess tumor metabolism . This application is crucial for the early detection of cancerous cells and monitoring the effectiveness of cancer treatments. It allows researchers to visualize and measure the metabolic changes in tumors, providing insights into the tumor’s grade and potential therapeutic pathways .

Immunology

The compound’s role in immunology involves the study of immune cell functions and the development of immunotherapies . It aids in understanding how the immune system responds to various pathogens and can be used to design chemical tools that manipulate antigen presentation and T cell priming processes. This is particularly relevant in the context of developing treatments for autoimmune diseases and cancer.

Pharmacology

Carbovir-13C,d2: has pharmacological applications in the design and testing of antiviral drugs . It helps in the evaluation of drug metabolism and the pharmacokinetics of antiretroviral agents. Researchers use it to investigate the interactions between drugs and biological systems, which is essential for the development of new medications with improved efficacy and reduced side effects.

Biochemistry

In biochemistry, Carbovir-13C,d2 is used in metabolic labeling and nuclear magnetic resonance (NMR) spectroscopy to study the conformational dynamics of biomolecules . It provides insights into the structural and functional aspects of enzymes and other proteins, which is vital for understanding the biochemical pathways in health and disease.

Molecular Biology

Carbovir-13C,d2: finds its application in molecular biology for the study of protein structures and interactions . It is used in 13C direct detected NMR spectroscopy to analyze challenging biomolecular systems, including intrinsically disordered proteins and paramagnetic proteins. This helps in elucidating the molecular mechanisms underlying various biological processes and diseases.

properties

IUPAC Name

2-amino-9-[4-[dideuterio(hydroxy)methyl]cyclopent-2-en-1-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/i4D2,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSYCIGJYCVRRK-TTYOAZMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CC(C=C1)N2[13CH]=NC3=C2N=C(NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747289
Record name 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbovir-13C,d2

CAS RN

1246816-59-0
Record name 2-Amino-9-{4-[hydroxy(~2~H_2_)methyl]cyclopent-2-en-1-yl}(8-~13~C)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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